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Compound Name: 4-O-Methylepisappanol

Cat. No.: B3033682 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary antiviral activity of

4-O-Methylepisappanol, a homoisoflavonoid isolated from the heartwood of Caesalpinia

sappan. The core focus of this document is to present the available quantitative data, outline

the likely experimental protocols used for its antiviral characterization, and visualize its

mechanism of action and the broader context of its discovery.

Quantitative Antiviral Data
4-O-Methylepisappanol has been identified as a potent inhibitor of viral neuraminidase, an

essential enzyme for the replication of influenza viruses. Its inhibitory activity has been

quantified against several influenza A virus strains. The following table summarizes the 50%

inhibitory concentration (IC50) values for 4-O-Methylepisappanol and other related

homoisoflavonoids isolated from Caesalpinia sappan, as reported in the scientific literature.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b3033682?utm_src=pdf-interest
https://www.benchchem.com/product/b3033682?utm_src=pdf-body
https://www.benchchem.com/product/b3033682?utm_src=pdf-body
https://www.benchchem.com/product/b3033682?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3033682?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
IC50 (µM) vs.
A/Chicken/Korea/M
S96/96 (H9N2)

IC50 (µM) vs.
A/PR/8/34 (H1N1)

IC50 (µM) vs.
A/Hong Kong/8/68
(H3N2)

Brazilin >100 >100 >100

Sappanone A 1.0 0.7 1.1

Sappanone B >100 >100 >100

3-Deoxysappanone B 7.9 10.5 12.3

Sappanol 83.2 >100 >100

Episappanol >100 >100 >100

4-O-Methylsappanol 95.4 >100 >100

3-Deoxy-4-O-

methylsappanol
25.6 33.2 35.4

4-O-

Methylepisappanol
42.8 63.2 63.2

A 23.5 45.1 48.7

B 55.4 89.7 93.2

C >100 >100 >100

Data sourced from Jeong HJ, et al. (2012). Homoisoflavonoids from Caesalpinia sappan

displaying viral neuraminidases inhibition. Biological & Pharmaceutical Bulletin, 35(5), 786-90.

[1]

Mechanism of Action: Reversible Noncompetitive
Inhibition
Kinetic studies have revealed that 4-O-Methylepisappanol and its related active compounds

from Caesalpinia sappan act as reversible noncompetitive inhibitors of viral neuraminidase.[1]

This means that the inhibitor binds to an allosteric site on the enzyme, a location distinct from
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the active site where the substrate binds. This binding event alters the conformation of the

enzyme, thereby reducing its catalytic activity without preventing the substrate from binding.

Mechanism of Reversible Noncompetitive Inhibition
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Reversible noncompetitive inhibition of neuraminidase.

Experimental Protocols
While the precise experimental details from the primary literature are not fully available, a

standard and widely accepted methodology for determining neuraminidase inhibition is the

fluorescence-based assay using the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic

acid (MUNANA). The following represents a typical protocol that would be employed for such a

study.
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Objective: To determine the concentration of 4-O-Methylepisappanol required to inhibit 50% of

the enzymatic activity of influenza neuraminidase (IC50).

Materials:

Purified influenza virus neuraminidase

4-O-Methylepisappanol (and other test compounds)

MUNANA substrate

Assay buffer (e.g., MES buffer with CaCl2)

Stop solution (e.g., ethanol with NaOH)

96-well black microplates

Fluorescence microplate reader

Procedure:

Preparation of Reagents:

Dilute the purified neuraminidase enzyme to a working concentration in the assay buffer.

Prepare a serial dilution of 4-O-Methylepisappanol in the assay buffer to create a range

of test concentrations.

Prepare the MUNANA substrate solution in the assay buffer.

Prepare the stop solution.

Assay Setup:

In a 96-well black microplate, add a fixed volume of the diluted neuraminidase enzyme to

each well.

Add the serially diluted 4-O-Methylepisappanol solutions to the respective wells. Include

control wells with buffer only (no inhibitor) and wells with a known neuraminidase inhibitor
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as a positive control.

Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow the inhibitor to

bind to the enzyme.

Enzymatic Reaction:

Initiate the enzymatic reaction by adding a fixed volume of the MUNANA substrate to all

wells.

Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

Termination and Measurement:

Stop the reaction by adding the stop solution to each well.

Measure the fluorescence of the product (4-methylumbelliferone) using a microplate

reader with an excitation wavelength of approximately 365 nm and an emission

wavelength of approximately 450 nm.

Data Analysis:

Subtract the background fluorescence (wells with no enzyme).

Calculate the percentage of neuraminidase inhibition for each concentration of 4-O-
Methylepisappanol compared to the control (no inhibitor).

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and

determine the IC50 value using a suitable curve-fitting software.
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Workflow for Neuraminidase Inhibition Assay
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Antiviral Drug Discovery from Natural Products
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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